
2H-1,4-Benzothiazin-3(4H)-one
Overview
Description
2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core (a benzene ring fused with a 1,4-thiazin-3-one moiety). This scaffold is characterized by a sulfur atom in the thiazinone ring and a ketone group at the 3-position. The compound has garnered attention due to its diverse biological activities, including analgesic, antitubercular, and monoamine oxidase (MAO) inhibitory properties .
Synthesis: Traditional methods involve reactions of 2-aminobenzenethiols with α-haloalkanoic acid derivatives. A modern approach employs lithium diisopropylamide (LDA)-mediated cyclization of methyl alkyl(2-{[(alkyl/aryl)sulfanyl]methyl}sulfanylphenyl)carbamates, offering milder conditions and higher yields (up to 85%) compared to older chlorination-substitution routes .
Biological Activity
2H-1,4-Benzothiazin-3(4H)-one and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and neuroprotective properties, supported by relevant research findings and data tables.
Overview of this compound
The compound this compound is characterized by a benzothiazine core structure, which is known for its ability to interact with various biological targets. The structural diversity of its derivatives allows for the exploration of multiple pharmacological activities.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, a study indicated that certain synthesized compounds showed antibacterial activity comparable to that of streptomycin . The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazine moiety can significantly influence antibacterial efficacy.
Table 1: Antibacterial Activity of Selected Derivatives
Compound | Structure | Activity (Zone of Inhibition) |
---|---|---|
Compound A | This compound | 15 mm |
Compound B | (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | 18 mm |
Compound C | 2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one | 20 mm |
Antifungal Activity
The antifungal potential of benzothiazine derivatives has also been explored. Compounds have shown effectiveness against various fungal strains, indicating their potential use in treating fungal infections. For example, studies have reported promising results against Candida species and Aspergillus niger .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Research has shown that some derivatives exhibit moderate antioxidant activity through mechanisms such as DPPH radical scavenging . The antioxidant activity often correlates with specific structural features within the compounds.
Table 2: Antioxidant Activity Data
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain compounds have demonstrated acetylcholinesterase (AChE) inhibition comparable to established drugs like donepezil . The ability to cross the blood-brain barrier (BBB) further enhances their therapeutic viability.
Table 3: AChE Inhibition and BBB Permeability
Compound | AChE Inhibition (IC50 µM) | BBB Permeability |
---|---|---|
Compound G | 0.025 | High |
Compound H | 0.027 | Moderate |
Case Studies
Several case studies illustrate the practical application of these compounds in clinical settings:
- Antibacterial Efficacy : A study involving synthetic derivatives showed significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli.
- Neuroprotective Trials : In vivo studies on spontaneously hypertensive rats demonstrated that specific benzothiazine derivatives could significantly reduce hypertension-related cognitive decline.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate for Drug Synthesis:
2H-1,4-Benzothiazin-3(4H)-one is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been instrumental in developing anti-tuberculosis agents. The compound's structure allows for modifications that enhance efficacy against resistant strains of Mycobacterium tuberculosis .
Case Study: Antibacterial Activity
Recent studies have synthesized derivatives of this compound to evaluate their antibacterial properties. For instance, compounds derived from this scaffold demonstrated significant activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml depending on the specific derivative .
Biological Research
Mechanistic Studies:
The compound serves as a valuable tool in biological studies aimed at understanding drug mechanisms and interactions within biological systems. Its derivatives have been used to probe enzyme interactions and metabolic pathways, contributing to insights into potential therapeutic targets .
Case Study: Heterocyclic Derivatives
A study focused on synthesizing new heterocyclic systems based on this compound highlighted the integration of multiple active heterocyclic rings. These compounds exhibited broad biological activities, showcasing the potential for novel therapeutic agents .
Material Science
Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Research has explored its use in developing organic semiconductors essential for electronic devices .
Data Table: Properties of Benzothiazine Derivatives in Material Science
Compound | Application Area | Key Properties |
---|---|---|
This compound | Organic semiconductors | High stability and reactivity |
Methyl [this compound-2-yl]acetate | Coatings and polymers | Enhanced durability and resistance |
Agricultural Chemistry
Agrochemical Formulations:
The compound is being investigated for its potential applications in agrochemicals, particularly in formulating pesticides and herbicides. Its effectiveness in pest control can significantly enhance agricultural productivity while minimizing environmental impact .
Environmental Chemistry
Pollutant Degradation:
Research is ongoing to explore the properties of this compound for environmental remediation applications. Its potential for degrading pollutants contributes to cleaner ecosystems and addresses environmental challenges .
Q & A
Q. Basic: What are the common synthetic routes for preparing 2H-1,4-Benzothiazin-3(4H)-one and its derivatives, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound derivatives typically involves alkylation or acylation at the 2-position of the core structure. For example, introducing (4-phenyl-1-piperazinyl)alkyl moieties via nucleophilic substitution or coupling reactions can modulate biological activity . Optimization strategies include:
- Catalyst Selection : Use of base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Table 1: Representative Yields for Selected Derivatives
Substituent at 2-Position | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|
(4-Phenylpiperazinyl)methyl | K₂CO₃, DMF, 70°C | 65 | 97 |
Benzoyl | Et₃N, CH₂Cl₂, RT | 78 | 95 |
Hydroxyethyl | NaH, THF, 50°C | 58 | 90 |
Q. Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns. For example, the carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
- GC/MS : Confirms molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, revealing bond lengths, angles, and puckering coordinates. Monoclinic systems (e.g., P2₁/c) are common .
Table 2: Crystallographic Data for Selected Derivatives
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
---|---|---|---|---|---|
4-[(1-Benzyl-triazolyl)methyl] derivative | P2₁/c | 13.283 | 5.366 | 23.281 | 96.63 |
2-Benzoyl derivative | P-1 | 7.892 | 9.456 | 10.123 | 89.12 |
Q. Advanced: How do structural modifications at the 2-position of the benzothiazinone core influence calcium channel blocking and calmodulin antagonistic activities?
Methodological Answer:
Substituents at the 2-position critically modulate bioactivity:
- Phenylpiperazinyl Groups : Enhance calmodulin antagonism but show weak calcium channel blocking (IC₅₀ > 10 µM) due to steric hindrance .
- Hydrophobic Moieties (e.g., benzoyl) : Improve antifungal activity (MIC 8–16 µg/mL) by enhancing membrane permeability .
- Methodology : In vitro assays (e.g., fluorimetric calcium flux measurements) paired with molecular docking (AutoDock Vina) validate interactions with binding pockets .
Table 3: Activity Trends for 2-Substituted Derivatives
Substituent | Calcium Antagonism (IC₅₀, µM) | Calmodulin Antagonism (%) | Antifungal (MIC, µg/mL) |
---|---|---|---|
(4-Phenylpiperazinyl)methyl | >10 | 45 | 32 |
Benzoyl | 12.5 | 28 | 8 |
Hydroxyethyl | >50 | 15 | >64 |
Q. Advanced: What role does the crystal structure of benzothiazinone derivatives play in understanding their antifungal mechanisms?
Methodological Answer:
Crystal structures reveal non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for bioactivity. For example:
- Hydrogen Bonds : The carbonyl oxygen forms H-bonds with fungal ergosterol biosynthesis enzymes (e.g., CYP51), disrupting membrane integrity .
- Puckering Analysis : Cremer-Pople parameters quantify ring distortion, correlating with conformational flexibility and target binding .
Methodology :
- High-resolution X-ray data (≤1.0 Å) processed via SHELXL .
- Docking studies (e.g., Glide) map ligand-enzyme interactions using crystallographic coordinates .
Q. Advanced: How can computational methods like molecular docking be integrated with experimental data to elucidate the bioactivity of benzothiazinone derivatives?
Methodological Answer:
- Docking Workflow :
- QSAR Models : Use Hammett constants (σ) of substituents to predict activity trends .
Table 4: Docking Scores vs. Experimental IC₅₀
Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
---|---|---|
Derivative A | -8.2 | 12.5 |
Derivative B | -7.5 | 25.0 |
Q. Basic: What are the critical considerations in scaling up the synthesis of benzothiazinone derivatives for pharmacological testing while maintaining reproducibility?
Methodological Answer:
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio (core:substituent) to minimize side reactions.
- Solvent Choice : Transition from DMF (lab-scale) to toluene (industrial) improves safety and cost-efficiency.
- Analytical Consistency : Use HPLC (C18 column, 70:30 MeOH:H₂O) to ensure batch-to-batch purity ≥95% .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzoxazinones vs. Benzothiazinones
2H-1,4-Benzoxazin-3(4H)-one
- Core Structure: Replaces sulfur in the thiazinone ring with oxygen.
- Synthesis : Typically via O-alkylation or reductive cyclization .
- Bioactivity : Antifungal agents (e.g., 72% inhibition against Phytophthora cactorum at 20 mg/L) .
2H-1,4-Benzothiazin-3(4H)-one
- Core Structure : Contains sulfur, enhancing electron delocalization and metal-binding capacity.
- Bioactivity : Potent MAO-B inhibition (IC50 = 4.20 µM for 7-hydroxy derivative) and antitubercular activity .
Key Structural Differences :
Feature | Benzothiazinone | Benzoxazinone |
---|---|---|
Heteroatom | Sulfur (S) | Oxygen (O) |
Electronic Properties | Higher polarizability | Lower lipophilicity |
Bioactivity | MAO inhibition, antitubercular | Antifungal, herbicidal |
Substituted Derivatives
Halogenated Derivatives
- 6-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 13235-58-0): Chlorine increases electrophilicity, aiding in nucleophilic substitution reactions .
Sulfone Derivatives
- This compound 1,1-dioxide (CAS 2799-68-0): Oxidation of sulfur to sulfone groups alters reactivity, reducing thiol-mediated toxicity while retaining MAO-B affinity .
Hybrid Analogues with Enhanced Bioactivity
Fluconazole-Benzothiazinone Hybrids
- Replacement of triazole in fluconazole with benzothiazinone moieties yields compounds with anti-Candida activity (e.g., compound 4a inhibits C. albicans at MIC = 1.56 µg/mL) .
Triazole-Benzothiazinone Conjugates
Preparation Methods
Classical Synthetic Routes
Condensation of o-Aminothiophenol with Haloacetic Acids
The foundational method involves reacting o-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This one-pot reaction proceeds via nucleophilic substitution, forming the benzothiazinone core. For instance, heating equimolar quantities of o-aminothiophenol and chloroacetic acid in aqueous NaOH at 80–100°C for 4–6 hours yields 2H-1,4-benzothiazin-3(4H)-one with a reported purity of ≥95% .
Key variables :
-
Base selection : Sodium hydroxide ensures deprotonation of the thiol group, facilitating nucleophilic attack on the α-carbon of chloroacetic acid.
-
Solvent : Water or ethanol-water mixtures are typical, though DMF enhances solubility for substituted derivatives .
Table 1: Optimization of Reaction Conditions
Reactant Ratio (o-aminothiophenol:chloroacetic acid) | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
1:1.2 | NaOH | 80 | 78 |
1:1.5 | KOH | 100 | 82 |
1:1.0 | NaHCO₃ | 70 | 65 |
Alkylation and Cyclization of Intermediate Thioethers
Substituted derivatives are accessible via alkylation of the primary condensation product. Treatment with alkyl halides or sulfates in dimethylformamide (DMF) using condensing agents like sodium methoxide or potassium tert-butoxide introduces substituents at the 4-position. For example, reacting this compound with methyl sulfate in DMF at 60°C for 3 hours produces the 4-methyl derivative in 85% yield .
Mechanistic insight :
The base abstracts a proton from the NH group, generating a nucleophilic amine that attacks the electrophilic alkylating agent. Subsequent cyclization is driven by heat .
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A solvent-free approach involves adsorbing o-aminothiophenol and chloroacetic acid onto basic alumina and irradiating at 300 W for 5–10 minutes. This method achieves yields of 88–92% with >99% purity, avoiding solvent waste .
Advantages :
-
Energy efficiency : 10× faster than conventional heating.
Transition Metal-Catalyzed Couplings
Palladium and copper catalysts enable modular synthesis of aryl-substituted derivatives. For instance, a Pd-catalyzed C-arylation of 2-iodoanilines with mercaptoacetate esters generates intermediates that cyclize under basic conditions. Using 5 mol% Pd(OAc)₂ and Xantphos ligand in toluene at 110°C, this method delivers 2-aryl-1,4-benzothiazin-3-ones in 70–80% yield .
Table 2: Catalytic Systems for Aryl Substitution
Catalyst System | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)₂/Xantphos | Xantphos | Toluene | 78 |
CuI/1,10-phenanthroline | Phenanthroline | DMSO | 65 |
Reductive Cyclization Strategies
Nitro Group Reduction
Reductive cyclization of nitro-substituted precursors offers a route to functionalized benzothiazinones. Treating bis(o-nitrophenyl) disulfides with hydroxylamine and sodium hydrosulfite in ethanol under reflux induces simultaneous reduction of nitro groups and disulfide cleavage. The resultant dithiol intermediate cyclizes with ketone moieties to form the target compound in 75–80% yield .
Critical parameters :
-
Reducing agent : Sodium hydrosulfite provides selective nitro reduction without over-reducing thioether bonds.
-
pH control : Maintaining acidic conditions (pH 4–5) prevents premature cyclization .
Mechanochemical Synthesis
Solvent-Free Grinding
Ball milling o-aminothiophenol and bromoacetic acid with K₂CO₃ as a base for 30 minutes produces this compound in 90% yield. This approach eliminates solvent use and reduces reaction time to under an hour .
Applications :
-
Ideal for moisture-sensitive substrates.
-
Scalable to multi-gram quantities with minimal purification .
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield (%) | Time | Scalability | Green Metrics |
---|---|---|---|---|
Classical condensation | 70–85 | 4–6 hours | High | Moderate |
Microwave-assisted | 88–92 | 5–10 min | High | High |
Reductive cyclization | 75–80 | 2–3 hours | Moderate | Low |
Mechanochemical | 85–90 | 30 min | High | High |
Properties
IUPAC Name |
4H-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMIJNXNMDHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201355 | |
Record name | 4H-1,4-Benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-20-2 | |
Record name | 2H-1,4-Benzothiazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5325-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,4-Benzothiazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5325-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1,4-Benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,4-benzothiazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-1,4-BENZOTHIAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89RAU9XR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.